molecular formula C14H14N4O2S2 B170202 Benzoic acid, 2,2'-dithiobis-, dihydrazide CAS No. 1160-68-5

Benzoic acid, 2,2'-dithiobis-, dihydrazide

Cat. No. B170202
CAS RN: 1160-68-5
M. Wt: 334.4 g/mol
InChI Key: SCUUNMURVDKGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzoic acid, 2,2’-dithiobis-, dihydrazide” is a chemical compound with the molecular formula C14H14N4O2S2 and a molecular weight of 334.41700 . It is also known by other names such as “2,2’-Dithiobis-benzoic acid dihydrazide” and "2,2’-Disulfanediyldibenzohydrazide" .


Synthesis Analysis

The synthesis of “Benzoic acid, 2,2’-dithiobis-, dihydrazide” involves several steps and precursor compounds. Some of the precursors include “4H-3,1-Benzoxathiol-2-one, 4-methyl-”, “2-[(2-carbonochloroacetyl)amino]benzoic acid”, “Dimethyl 2,2’-dithiobisbenzoate”, “Methyl 2-sulfanylbenzoate”, and "2,2’-dithiodibenzoic acid" . The synthesis process has been documented in various literature .


Molecular Structure Analysis

The molecular structure of “Benzoic acid, 2,2’-dithiobis-, dihydrazide” consists of 37 bonds in total, including 23 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 N hydrazine(s), and 1 disulfide .


Physical And Chemical Properties Analysis

The compound has a density of 1.47g/cm3 . Other physical properties such as boiling point, melting point, and flash point are not available . The compound has a LogP value of 3.87540 and a PSA of 160.84000 .

Scientific Research Applications

Anti-HIV Agents Synthesis

  • Benzoic acid, 2,2'-dithiobis-, dihydrazide has been utilized in the synthesis of potential anti-HIV agents. These compounds, labeled CI-1012 and CI-1013, are part of the 2,2′-dithiobis[benzamide] and benzisothiazolone series, acting as inhibitors of viral replication (Woo, Pu, & Huang, 1999).

Tissue Sulfhydryl Groups Determination

  • A water-soluble aromatic disulfide derivative of benzoic acid has been synthesized for determining sulfhydryl groups in biological materials. This compound has shown utility in studying reactions with blood, providing insights into disulfide bond splitting by reduced heme (Ellman, 1959).

Structural Studies in Chemistry

  • The compound has been characterized through various methods including IR, 1 H, and 13 C NMR, and mass spectral data, highlighting its role in structural chemistry and material science (Fazil et al., 2012).

Antibacterial Activity Against Mycobacterium Species

  • Analogues of 2,2'-dithiobis(benzamide) have shown in vitro antibacterial activity against Mycobacterium tuberculosis, including resistant strains. This highlights its potential in developing new antibacterial agents (Okachi et al., 1985).

Role in Food Preservation and Additives

  • While primarily a food additive, the study of benzoic acid derivatives like 2,2'-dithiobis-, dihydrazide has provided insights into food preservation, their distribution in the environment, and their effects on human health (del Olmo, Calzada, & Nuñez, 2017).

Development of HIV Nucleocapsid Protein Inhibitors

  • 2,2'-Dithiobis(benzoyl chloride), prepared from 2,2'-dithiobis(benzoic acid), has been used to produce compounds that denature the HIV-1 nucleocapsid protein, NCp7. This is part of efforts to develop antiretroviral agents (Fiore, Puls, & Walker, 1998).

Pharmaceutical Research

  • Benzoic acid serves as a model compound in pharmaceutical research, where studies focus on thermodynamic phase behavior, stability, and solubility in various solutions, critical for drug formulation and process design (Reschke et al., 2016).

Antioxidant Properties

  • Derivatives of benzoic acid have been studied for their antioxidant activity. Understanding the structure-activity relationship of these derivatives aids in developing more effective antioxidants (Natella et al., 1999).

properties

IUPAC Name

2-[[2-(hydrazinecarbonyl)phenyl]disulfanyl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c15-17-13(19)9-5-1-3-7-11(9)21-22-12-8-4-2-6-10(12)14(20)18-16/h1-8H,15-16H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUUNMURVDKGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)SSC2=CC=CC=C2C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20151265
Record name Benzoic acid, 2,2'-dithiobis-, dihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 2,2'-dithiobis-, dihydrazide

CAS RN

1160-68-5
Record name Benzoic acid, 2,2'-dithiobis-, dihydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001160685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,2'-dithiobis-, dihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoic acid, 2,2'-dithiobis-, dihydrazide
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 2,2'-dithiobis-, dihydrazide
Reactant of Route 3
Benzoic acid, 2,2'-dithiobis-, dihydrazide
Reactant of Route 4
Reactant of Route 4
Benzoic acid, 2,2'-dithiobis-, dihydrazide
Reactant of Route 5
Benzoic acid, 2,2'-dithiobis-, dihydrazide
Reactant of Route 6
Benzoic acid, 2,2'-dithiobis-, dihydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.